

spectroscopic data (NMR, IR, Mass Spec) of Oxacyclododecan-2-one

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Compound of Interest

Compound Name: Oxacyclododecan-2-one

Cat. No.: B161968

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An In-depth Technical Guide to the Spectroscopic Characterization of **Oxacyclododecan-2-one**

Introduction: The Molecular Profile of a Versatile Macrocycle

Oxacyclododecan-2-one (also known as 11-hydroxyundecanoic acid lactone) is a 12-membered macrocyclic lactone.^[1] With the chemical formula C₁₁H₂₀O₂ and a molecular weight of approximately 184.28 g/mol, this compound serves as a valuable building block in synthetic chemistry and a subject of interest in materials science.^{[2][3]} Its large, flexible ring structure, combined with the reactive ester functional group, imparts unique chemical and physical properties. Understanding its structural integrity is paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of **oxacyclododecan-2-one**. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causal logic behind the acquisition and interpretation, ensuring a robust and validated analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of

hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Analysis: A Proton's Perspective

The ¹H NMR spectrum of **oxacyclododecan-2-one** is characterized by signals arising from the twenty protons in its structure. The interpretation relies on understanding how the electronegative ester group influences the chemical shifts of adjacent protons.

- C11-H₂ (α - to O-C=O): The two protons on the carbon attached to the ester oxygen are the most deshielded of the methylene groups due to the oxygen's inductive effect. They are expected to appear as a triplet at approximately 4.1-4.2 ppm.
- C2-H₂ (α - to C=O): The protons on the carbon adjacent to the carbonyl group are also deshielded and are anticipated to resonate as a triplet around 2.2-2.4 ppm.
- C3-H₂ and C10-H₂ (β - to Ester Group): These methylene protons, being one carbon removed from the electron-withdrawing groups, will appear further upfield, typically in the range of 1.5-1.7 ppm.
- Bulk Methylene Protons (C4-C9): The remaining twelve protons on the six methylene groups (C4 through C9) are in a very similar, alkane-like chemical environment. They will overlap to form a broad, complex multiplet centered around 1.2-1.4 ppm.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. For **oxacyclododecan-2-one**, we expect to see 11 distinct signals.^[4]

- C1 (Carbonyl Carbon): The ester carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of 170-175 ppm.
- C11 (Ester Methylene Carbon): The carbon atom bonded to the ester oxygen (C-O) is also deshielded, with a characteristic chemical shift around 60-65 ppm.
- C2 (α -Carbonyl Methylene): The carbon adjacent to the carbonyl group appears in the range of 30-35 ppm.

- Remaining Methylene Carbons (C3-C10): The other eight methylene carbons of the macrocycle will appear in the typical alkane region of 20-30 ppm. Slight variations in their chemical shifts are expected due to their relative positions within the ring.

Carbon Assignment	Expected ^{13}C Chemical Shift (ppm)	Proton Assignment	Expected ^1H Chemical Shift (ppm)	Multiplicity
C1 (C=O)	170-175	-	-	-
C11 (CH ₂ -O)	60-65	H-11	4.1-4.2	Triplet
C2 (CH ₂ -C=O)	30-35	H-2	2.2-2.4	Triplet
C3, C10	~25-30	H-3, H-10	1.5-1.7	Multiplet
C4-C9	~20-25	H-4 to H-9	1.2-1.4	Multiplet

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve approximately 5-10 mg of **oxacyclododecan-2-one** in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve nonpolar to moderately polar compounds and its single, well-defined residual solvent peak at 7.26 ppm for ^1H and a triplet at 77.16 ppm for ^{13}C NMR. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is sufficient. Typically, 8-16 scans are adequate for a sample of this concentration.
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220-240 ppm is standard. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay

may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbonyl carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For **oxacyclododecan-2-one**, the primary focus is on the characteristic absorptions of the ester group and the C-H bonds of the alkyl chain.

- **C=O Stretch (Ester):** The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption band corresponding to the carbonyl stretch of the lactone. For large-ring lactones, this peak typically appears around $1730\text{-}1740\text{ cm}^{-1}$. The slight ring strain compared to an acyclic ester can influence this frequency.
- **C-O Stretch (Ester):** A strong absorption band in the region of $1250\text{-}1150\text{ cm}^{-1}$ is characteristic of the C-O single bond stretch of the ester group.
- **C-H Stretch (Alkyl):** Strong, sharp peaks just below 3000 cm^{-1} , typically in the range of $2930\text{-}2850\text{ cm}^{-1}$, correspond to the C-H stretching vibrations of the numerous methylene groups in the ring.
- **C-H Bend (Alkyl):** Bending vibrations for the CH_2 groups will be visible around 1465 cm^{-1} .

Vibrational Mode	Expected Frequency (cm^{-1})	Intensity
C=O Stretch (Lactone)	1730-1740	Strong, Sharp
C-H Stretch (sp^3)	2850-2930	Strong, Sharp
C-H Bend (CH_2)	~1465	Medium
C-O Stretch (Ester)	1150-1250	Strong

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, efficient method for acquiring IR spectra of liquids and solids.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.
- Sample Application: Place a single drop of neat **oxacyclododecan-2-one** directly onto the ATR crystal. Since the melting point is 2-3 °C, it is a liquid at room temperature.[1][3]
- Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent, such as isopropanol or acetone, and a soft laboratory wipe.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like **oxacyclododecan-2-one**.

- Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the molecule, which is 184.[5] This peak confirms the elemental formula C₁₁H₂₀O₂.
- Fragmentation Pattern: The EI mass spectrum shows a characteristic fragmentation pattern. [5] The molecular ion can undergo various fragmentation pathways, including McLafferty rearrangements and cleavage of the lactone ring. Common fragments would arise from the loss of small neutral molecules or radicals. Analysis of the NIST database spectrum for this compound shows significant peaks at m/z values such as 41, 55, 69, 83, and 98, which are characteristic of hydrocarbon fragmentation. The presence of these fragments helps to confirm the long alkyl chain within the macrocycle.

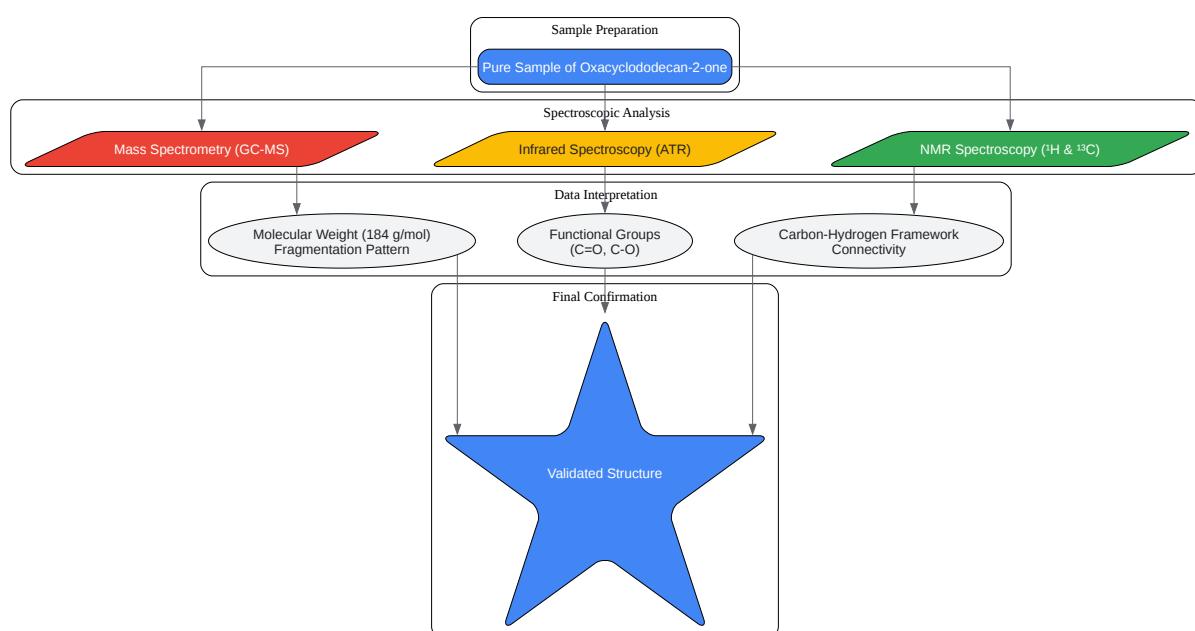
Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like **oxacyclododecan-2-one**.

- Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like ethyl acetate or dichloromethane.
- GC Method:
 - Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.
 - Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
 - Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C.
- MS Method:
 - Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.
 - Mass Analyzer: Scan a mass range of m/z 40-400 to ensure capture of the molecular ion and significant fragments.

Integrated Spectroscopic Workflow

The confident structural elucidation of **oxacyclododecan-2-one** does not rely on a single technique but on the convergence of data from multiple spectroscopic methods. The workflow below illustrates this integrated approach, which forms a self-validating system.

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Caption: Integrated workflow for the spectroscopic validation of **Oxacyclododecan-2-one**.

This workflow demonstrates the logical progression from sample acquisition to a final, confirmed structure. Each technique provides a unique piece of the puzzle, and their collective agreement provides the highest level of scientific confidence.

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